(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSDOSONODDLH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434925 | |
| Record name | (S)-1-Boc-Piperazine-3-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170164-47-3 | |
| Record name | (S)-1-Boc-Piperazine-3-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidification
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Reagents : Piperazine derivatives react with cyanogen bromide (BrCN) or urea derivatives under basic conditions.
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Conditions : A mixture of tert-butyl piperazine-1-carboxylate and cyanamide in ethanol at reflux (78°C) for 12 hours yields the carbamoyl product.
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Challenges : Over-reaction can lead to di-carbamoylated byproducts, necessitating careful stoichiometric control.
Stepwise Coupling
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Activation : The 3-amino group is first activated using carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂).
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Ammonolysis : Reaction with aqueous ammonia or ammonium chloride introduces the carbamoyl group. Patent WO2014200786A1 highlights this method for analogous structures, achieving 80–85% yield after purification.
Stereochemical Control
The (S)-configuration is induced via chiral resolution or asymmetric synthesis:
Chiral Resolution
Asymmetric Catalysis
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Organocatalysts : Proline-derived catalysts enable enantioselective synthesis during piperazine ring formation, though yields remain moderate (60–70%).
Process Optimization and Scalability
Industrial-scale production prioritizes cost-efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 6–8 hours (heated flow) |
| Solvent | Ethanol, THF | Water/THF biphasic |
| Catalyst | None | Immobilized lipases |
| Yield | 70–80% | 85–90% |
Key advancements include:
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Continuous Flow Systems : Reduce reaction time by 50% and improve heat management.
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Green Chemistry : Subcritical water replaces organic solvents, minimizing waste.
Analytical and Quality Control
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The carbamoyl group (-CONH₂) in the target compound enhances hydrogen-bonding capacity, making it valuable for protein-targeted drug design . In contrast, derivatives with cyanomethyl or diazoacetyl groups are tailored for synthetic versatility (e.g., click chemistry or photolabile probes) . Aromatic substituents (e.g., thiophene in , phenyl in ) improve π-π stacking interactions, often critical for receptor binding in CNS or anticancer agents.
Stereochemical Considerations :
- The S-enantiomer (target compound) and R-enantiomer (CAS: 170164-46-2) exhibit divergent biological activities, underscoring the importance of chiral resolution in drug development .
Synthetic Accessibility :
- Boc-protected piperazines are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate is prepared from thiophene-3-carbaldehyde under mild conditions (62% yield) , whereas diazo derivatives require specialized reagents like tetramethylguanidine .
Physicochemical Properties :
- Hydrophobic substituents (e.g., propyl in ) increase log P values, enhancing blood-brain barrier penetration. Conversely, polar groups like carbamoyl improve aqueous solubility, critical for parenteral formulations .
Research Implications
The structural diversity of Boc-protected piperazines enables their use across multiple domains:
Biological Activity
(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities show promise in mitigating oxidative stress in neuronal cells.
- Antimicrobial Activity : The compound has been evaluated for its ability to combat bacterial infections.
The mechanism by which this compound exerts its effects primarily involves the modulation of signaling pathways associated with cell growth and survival. It is believed to interact with specific receptors or enzymes, influencing cellular processes such as apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation in MCF7 cells | |
| Neuroprotective | Reduction of oxidative stress | |
| Antimicrobial | Effective against several bacterial strains |
Case Studies
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Anticancer Activity :
A study conducted on MCF7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. -
Neuroprotection :
In vitro experiments showed that this compound could protect neuronal cells from hydrogen peroxide-induced oxidative damage. The protective effect was attributed to the upregulation of antioxidant enzymes, suggesting a mechanism involving the enhancement of cellular defense systems against oxidative stress. -
Antimicrobial Efficacy :
The antimicrobial activity was assessed against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What steps ensure reproducibility in multi-step syntheses across different laboratories?
- Detailed protocols : Specify exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients) .
- Quality control : Mandate intermediate characterization (NMR, HPLC purity >95%) before proceeding to subsequent steps .
Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 128–130°C | DSC | |
| LogP (octanol/water) | 1.9 ± 0.3 | Shake-flask assay | |
| Solubility (pH 7.4) | 2.1 mg/mL | UV-Vis spectroscopy | |
| Chiral Purity | >99% ee | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
